molecular formula C10H12FNO4S B14852709 Methyl 3-(4-fluorobenzenesulfonamido)propanoate

Methyl 3-(4-fluorobenzenesulfonamido)propanoate

Cat. No.: B14852709
M. Wt: 261.27 g/mol
InChI Key: LMUSILCYFRHQFW-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorobenzenesulfonamido)propanoate is an organic compound with the molecular formula C10H12FNO4S It is a derivative of propanoic acid and contains a fluorobenzenesulfonamido group

Properties

Molecular Formula

C10H12FNO4S

Molecular Weight

261.27 g/mol

IUPAC Name

methyl 3-[(4-fluorophenyl)sulfonylamino]propanoate

InChI

InChI=1S/C10H12FNO4S/c1-16-10(13)6-7-12-17(14,15)9-4-2-8(11)3-5-9/h2-5,12H,6-7H2,1H3

InChI Key

LMUSILCYFRHQFW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-fluorobenzenesulfonamido)propanoate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with methyl 3-aminopropanoate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorobenzenesulfonamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

    Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-fluorobenzenesulfonamido)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluorobenzenesulfonamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-hydroxyphenyl)propionate
  • Methyl 2-(4-fluorobenzenesulfonamido)propanoate
  • Methyl 3-(4-chlorobenzenesulfonamido)propanoate

Uniqueness

Methyl 3-(4-fluorobenzenesulfonamido)propanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound in various research applications.

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